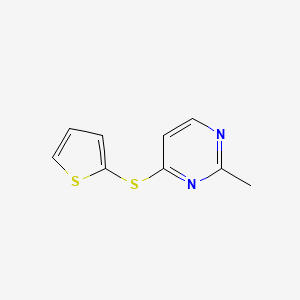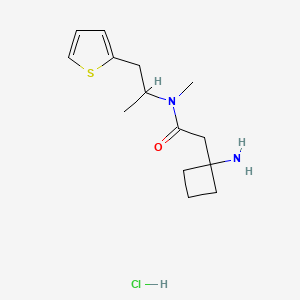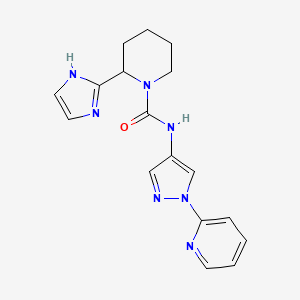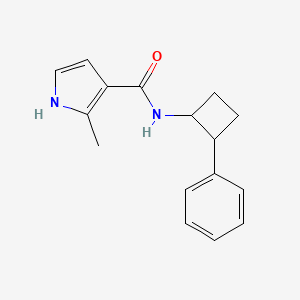
2-methyl-N-(2-phenylcyclobutyl)-1H-pyrrole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(2-phenylcyclobutyl)-1H-pyrrole-3-carboxamide, also known as JNJ-1661010, is a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that modulate pain, inflammation, and other physiological processes. By inhibiting FAAH, JNJ-1661010 increases the levels of endocannabinoids, which may have therapeutic potential for various conditions, including pain, anxiety, and inflammation.
Wirkmechanismus
2-methyl-N-(2-phenylcyclobutyl)-1H-pyrrole-3-carboxamide works by inhibiting the FAAH enzyme, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body and modulate various physiological processes, including pain, inflammation, and anxiety. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which may have therapeutic potential for various conditions.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of endocannabinoids in various tissues, including the brain, spinal cord, and peripheral tissues. This increase in endocannabinoid levels can lead to various physiological effects, including reduced pain and inflammation, as well as anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-(2-phenylcyclobutyl)-1H-pyrrole-3-carboxamide in lab experiments is its potency and selectivity for FAAH. This allows for precise modulation of the endocannabinoid system without affecting other pathways. However, one limitation of using this compound is its poor solubility in water, which can make dosing and administration difficult.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-(2-phenylcyclobutyl)-1H-pyrrole-3-carboxamide. One area of interest is its potential for treating chronic pain conditions, such as neuropathic pain and chronic inflammatory pain. Additionally, this compound may have potential for treating anxiety disorders and other psychiatric conditions. Further research is needed to fully understand the therapeutic potential of this compound and its mechanism of action.
Synthesemethoden
2-methyl-N-(2-phenylcyclobutyl)-1H-pyrrole-3-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-phenylcyclobutanone with methylamine to form a cyclic imine intermediate. This intermediate is then reacted with an N-protected pyrrole carboxylic acid to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(2-phenylcyclobutyl)-1H-pyrrole-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic effects. Studies have shown that this compound can reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety.
Eigenschaften
IUPAC Name |
2-methyl-N-(2-phenylcyclobutyl)-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-13(9-10-17-11)16(19)18-15-8-7-14(15)12-5-3-2-4-6-12/h2-6,9-10,14-15,17H,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBSTHHKNDQMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1)C(=O)NC2CCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

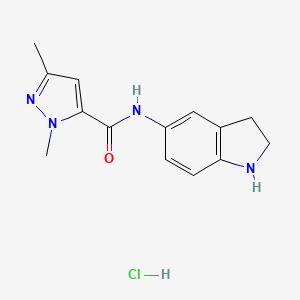
![4-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-ethylpiperazine-1-sulfonamide](/img/structure/B7639466.png)
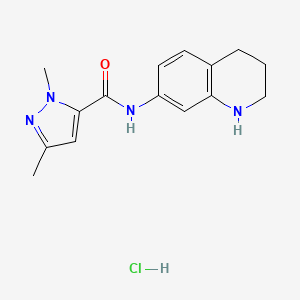
![2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol](/img/structure/B7639477.png)
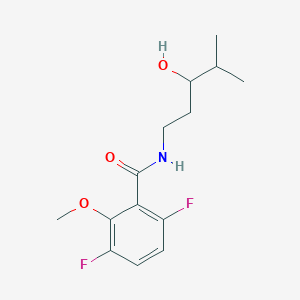
![5-[[2-(Hydroxymethyl)-2-methylcyclopentyl]amino]pyridine-2-carbonitrile](/img/structure/B7639502.png)
![(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B7639517.png)

![3-[(2-Methoxypyridin-3-yl)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7639526.png)
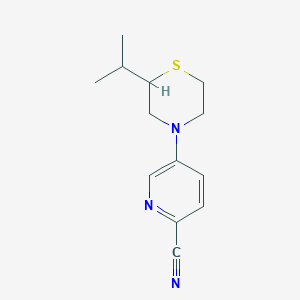
![5-[4-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7639548.png)
